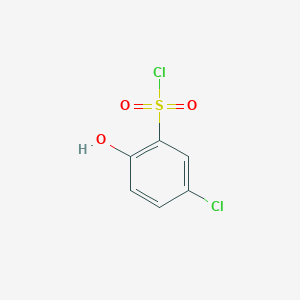

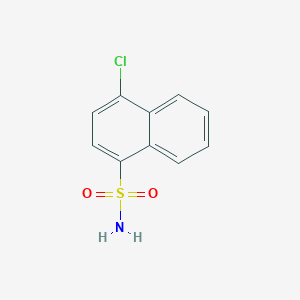

![molecular formula C12H13N3O B3024905 (2Z)-2-氰基-3-[4-(二甲氨基)苯基]丙-2-烯酰胺 CAS No. 3785-87-3](/img/structure/B3024905.png)

(2Z)-2-氰基-3-[4-(二甲氨基)苯基]丙-2-烯酰胺

描述

The compound (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is a chemical reagent that has been utilized in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied. These compounds serve as precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the condensation of cyanothioacetamide derivatives with N,N-dimethylformamide dimethyl acetal, leading to the formation of reagents like 2-cyano-3-(dimethylamino)prop-2-ene thioamide . This reagent is then used to synthesize a series of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction. The process showcases the versatility of cyanoacrylamide derivatives in organic synthesis, particularly in constructing complex molecular structures.

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is characterized by the presence of a cyano group and a dimethylamino group attached to a prop-2-enamide backbone. The electron-withdrawing cyano group and the electron-donating dimethylamino group create a conjugated system that is highly reactive and can participate in various chemical reactions. The structure of these compounds is crucial for their reactivity and the formation of heterocyclic compounds.

Chemical Reactions Analysis

The chemical reactivity of cyanoacrylamide derivatives is demonstrated by their behavior towards different nitrogen nucleophiles. For instance, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide with hydroxylamine, hydrazine, and guanidine leads to the formation of isoxazole, pyrazole, and pyrimidine derivatives, respectively . These reactions are regioselective and result in the synthesis of various bridgehead nitrogen heterocycles, which are important in the development of pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide and its related compounds are influenced by their molecular structure. The presence of both electron-withdrawing and electron-donating groups within the same molecule affects its polarity, solubility, and reactivity. These properties are essential for the compound's behavior in chemical reactions and its potential applications in synthesis. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents and the overall molecular conformation.

科学研究应用

阿尔茨海默病中的淀粉样蛋白成像

淀粉样蛋白成像配体,例如 [18F] 1,1-二氰基-2-[6-(二甲氨基)-2-萘基]丙烯 (18F-FDDNP),已经过研究,以了解其在阿尔茨海默病患者脑中测量淀粉样蛋白的能力。这项技术能够早期检测阿尔茨海默病,并有助于评估新的抗淀粉样蛋白疗法 (Nordberg, 2007)。

新型合成阿片类药物的化学和药理学

已经对非芬太尼新型合成阿片受体激动剂的化学和药理学进行了综述,包括具有从专利化合物中改编的结构的化合物。此类研究对于了解滥用物质的出现以及开发检测方法以确保在毒理学样本中尽早检测到新物质至关重要 (Sharma 等,2018)。

抗菌、抗真菌和抗分枝杆菌化合物

对蓝藻化合物或氰基化合物(包括那些与“(2Z)-2-氰基-3-[4-(二甲氨基)苯基]丙-2-烯酰胺”结构类似的化合物)的研究已经确定了具有抗菌活性的化合物多样性来源。这突出了此类化合物在开发针对多重耐药病原体的药物中的潜在应用 (Swain, Paidesetty, & Padhy, 2017)。

木质素酸解过程中 β-O-4 键断裂的机制

对木质素模型化合物(包括那些类似于“(2Z)-2-氰基-3-[4-(二甲氨基)苯基]丙-2-烯酰胺”的化合物)的酸解研究已经提供了对键断裂机制的见解,这对于了解木质素的降解及其在开发新材料或生物燃料中的潜力具有重要意义 (Yokoyama, 2015)。

水处理的高级氧化工艺

已经对通过高级氧化工艺 (AOP) 降解水中难降解化合物的研究进行了综述,表明在水处理中使用类似化合物以降低污染物水平和改善水质的潜力 (Qutob 等,2022)。

作用机制

Target of Action

The compound “(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide” is also known as Osimertinib . It is a third-generation, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals . The primary target of Osimertinib is the EGFR-TKI sensitizing and EGFR T790M .

Mode of Action

Osimertinib works by selectively and potently inhibiting both EGFR-TKI sensitizing and EGFR T790M . This inhibition prevents the EGFR from activating the downstream proteins that trigger the uncontrolled growth of cancer cells .

Biochemical Pathways

The inhibition of EGFR by Osimertinib affects several biochemical pathways. These include the PI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell survival and proliferation . By inhibiting these pathways, Osimertinib can effectively suppress the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of Osimertinib involves its absorption, distribution, metabolism, and excretion (ADME). Osimertinib is orally administered and undergoes significant hepatic elimination . Therefore, no dose adjustment is required for patients with severe renal impairment .

Result of Action

The result of Osimertinib’s action is the inhibition of cancer cell growth and proliferation . It has demonstrated efficacy in non-small cell lung cancer (NSCLC) central nervous system metastases . The inhibition of EGFR leads to the suppression of the downstream pathways, thereby preventing the uncontrolled growth of cancer cells .

Action Environment

The action of Osimertinib can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Osimertinib and hence its efficacy . Furthermore, patient-specific factors such as age, gender, weight, and organ function can also influence the pharmacokinetics and pharmacodynamics of Osimertinib .

安全和危害

属性

IUPAC Name |

(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPUSDGUXXMGMH-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide | |

CAS RN |

3785-87-3 | |

| Record name | NSC125403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALPHA-CYANO-4-(DIMETHYLAMINO)-CINNAMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

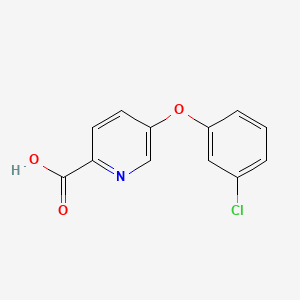

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)

![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)

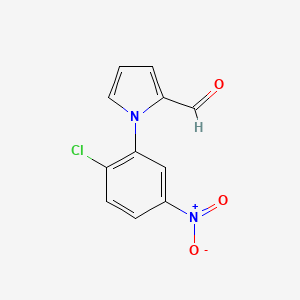

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)

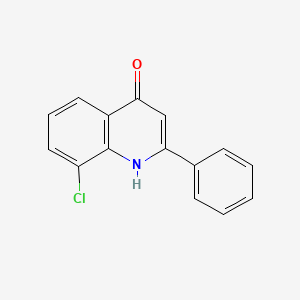

![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)